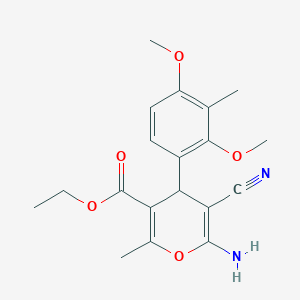![molecular formula C19H18O5 B4955725 propyl [(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate](/img/structure/B4955725.png)
propyl [(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propyl [(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate, also known as PMA, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. PMA belongs to the family of coumarin derivatives and has been shown to possess various biological activities that make it a promising candidate for further investigation.
Mecanismo De Acción
The mechanism of action of propyl [(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate is not fully understood, but it is believed to exert its effects through various pathways. propyl [(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate has been shown to activate the extracellular signal-regulated kinase (ERK) pathway, which plays a crucial role in cell growth and survival. propyl [(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. By inhibiting HDACs, propyl [(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate can induce the expression of genes that are involved in apoptosis and cell cycle arrest.
Biochemical and Physiological Effects:
propyl [(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate has been shown to have various biochemical and physiological effects. In cancer cells, propyl [(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate has been shown to induce apoptosis and cell cycle arrest by activating the ERK pathway. In neurology, propyl [(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate has been shown to improve cognitive function by increasing the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in neuronal survival and function. In cardiovascular diseases, propyl [(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate has been shown to have anti-inflammatory and antioxidant effects, which can help prevent the progression of atherosclerosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using propyl [(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate in lab experiments is its potential therapeutic applications in various fields such as cancer research, neurology, and cardiovascular diseases. Another advantage is its synthetic nature, which allows for easy access and manipulation. However, one limitation of using propyl [(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the investigation of propyl [(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate. One direction is to further explore its potential therapeutic applications in cancer research, neurology, and cardiovascular diseases. Another direction is to investigate its mechanism of action in more detail, particularly its effects on the ERK pathway and HDACs. Additionally, future research could focus on developing more water-soluble derivatives of propyl [(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate to improve its administration in vivo.
Métodos De Síntesis
The synthesis of propyl [(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate involves the reaction of 4-methylcoumarin-6-carboxylic acid with propyl bromide in the presence of a base such as potassium carbonate. The resulting product is then treated with acetic anhydride to yield propyl [(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate.
Aplicaciones Científicas De Investigación
Propyl [(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate has been studied for its potential therapeutic applications in various fields such as cancer research, neurology, and cardiovascular diseases. In cancer research, propyl [(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In neurology, propyl [(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate has been studied for its neuroprotective effects and its ability to improve cognitive function. In cardiovascular diseases, propyl [(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate has been shown to have anti-inflammatory and antioxidant effects, which can help prevent the progression of atherosclerosis.
Propiedades
IUPAC Name |
propyl 2-(4-methyl-6-oxobenzo[c]chromen-3-yl)oxyacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O5/c1-3-10-22-17(20)11-23-16-9-8-14-13-6-4-5-7-15(13)19(21)24-18(14)12(16)2/h4-9H,3,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCPOMJKUQINBQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)COC1=C(C2=C(C=C1)C3=CC=CC=C3C(=O)O2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(4-butoxyphenyl)amino]-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B4955650.png)
![N-{[3-(4-methylphenyl)-1-adamantyl]methyl}propanamide](/img/structure/B4955654.png)
![ethyl [1-({[1-(2-methoxybenzyl)-6-oxo-3-piperidinyl]carbonyl}amino)cyclohexyl]acetate](/img/structure/B4955661.png)
![7-(1,3-benzodioxol-5-yl)-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B4955673.png)
![3-[5-(3-{[(2-methoxyphenoxy)acetyl]amino}phenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]propanoic acid](/img/structure/B4955688.png)


![3-bromo-N-({[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B4955703.png)
![5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B4955705.png)
![8-methoxy-4-phenyl-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione](/img/structure/B4955713.png)

![isopropyl 5-{[(4-chloro-3-nitrophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B4955740.png)
![5-(4-tert-butylphenyl)-3-{[5-(2-chloro-5-nitrophenyl)-2-furyl]methylene}-2(3H)-furanone](/img/structure/B4955753.png)